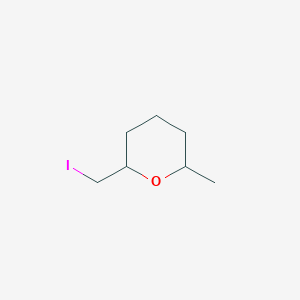
2-(Iodomethyl)-6-methyloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Iodomethyl)-6-methyloxane is an organic compound characterized by the presence of an iodomethyl group and a methyloxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-6-methyloxane typically involves the iodination of a suitable precursor. One common method is the reaction of 6-methyloxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination. The general reaction scheme is as follows:
6-Methyloxane+IodomethaneK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(Iodomethyl)-6-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of oxane oxides or other oxidized products.
Reduction: Formation of methyl-substituted oxane derivatives.
科学的研究の応用
2-(Iodomethyl)-6-methyloxane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Iodomethyl)-6-methyloxane depends on its chemical reactivity. The iodomethyl group is highly reactive and can participate in various nucleophilic substitution reactions. The compound can interact with biological molecules, potentially modifying their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Iodomethane: A simple iodomethyl compound used in organic synthesis.
6-Methyloxane: The parent compound without the iodomethyl group.
2-Iodomethyl-5-methyloxane: A positional isomer with similar reactivity.
Uniqueness
2-(Iodomethyl)-6-methyloxane is unique due to the specific positioning of the iodomethyl group on the methyloxane ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the iodomethyl group and the methyloxane ring structure makes it a valuable compound for various synthetic and research purposes.
特性
分子式 |
C7H13IO |
|---|---|
分子量 |
240.08 g/mol |
IUPAC名 |
2-(iodomethyl)-6-methyloxane |
InChI |
InChI=1S/C7H13IO/c1-6-3-2-4-7(5-8)9-6/h6-7H,2-5H2,1H3 |
InChIキー |
HIMNTWHIYRPMBP-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(O1)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


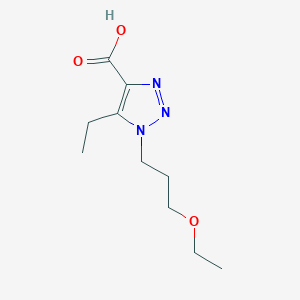
![Tetrahydro-1H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole](/img/structure/B13631506.png)

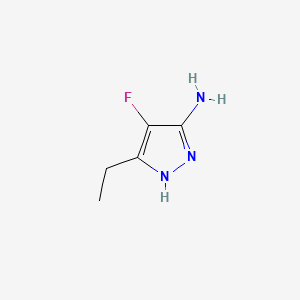
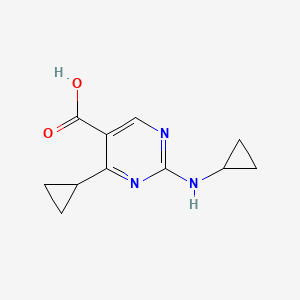
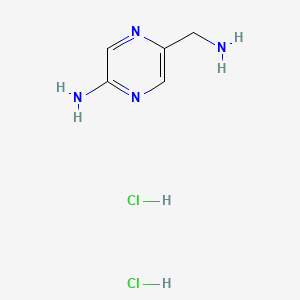

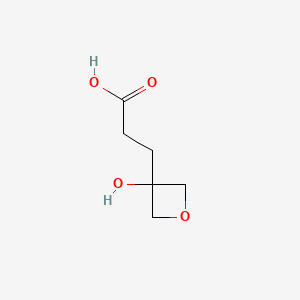
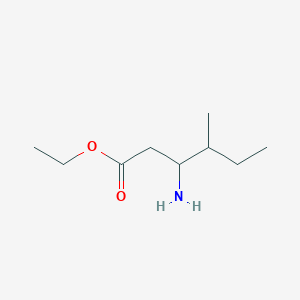
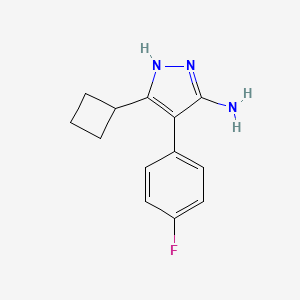
![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B13631567.png)
![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13631575.png)
